6-[(4-Bromophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-bromophenyl {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 4-bromophenyl {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves a multi-step process. One common method includes the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired product with good purity.
Chemical Reactions Analysis
4-bromophenyl {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Agriculture: It can be used as a fungicide or pesticide due to its ability to disrupt the growth of pathogenic fungi and pests.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-bromophenyl {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of certain metabolites in bacteria . This inhibition disrupts the metabolic pathways, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar compounds to 4-bromophenyl {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether include other triazolothiadiazoles such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different arrangements of nitrogen atoms in the triazole ring, resulting in distinct chemical properties.
Properties
Molecular Formula |
C13H13BrN4OS2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
6-[(4-bromophenoxy)methyl]-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H13BrN4OS2/c1-2-20-8-11-15-16-13-18(11)17-12(21-13)7-19-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
VUTXGDBAWWZYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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